molecular formula C10H14N6O2 B11054670 N~1~-(3,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine

N~1~-(3,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine

Cat. No.: B11054670
M. Wt: 250.26 g/mol
InChI Key: LJOXFGHDBCQWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine is a synthetic organic compound characterized by the presence of a tetrazole ring and a dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine typically involves the reaction of 3,4-dimethoxybenzylamine with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring. The reaction conditions often include heating the mixture to reflux and maintaining an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, with reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N~1~-(3,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-N’-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea
  • N-(3,4-dimethoxybenzyl)-1-dodecanamine
  • N-(3,4-dimethoxybenzyl)-N’-1-naphthylthiourea

Uniqueness

N~1~-(3,4-dimethoxybenzyl)-1H-tetrazole-1,5-diamine is unique due to its tetrazole ring, which imparts specific chemical and biological properties. The presence of the dimethoxybenzyl group further enhances its reactivity and potential applications. Compared to similar compounds, it may exhibit distinct pharmacological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N6O2

Molecular Weight

250.26 g/mol

IUPAC Name

1-N-[(3,4-dimethoxyphenyl)methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C10H14N6O2/c1-17-8-4-3-7(5-9(8)18-2)6-12-16-10(11)13-14-15-16/h3-5,12H,6H2,1-2H3,(H2,11,13,15)

InChI Key

LJOXFGHDBCQWHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNN2C(=NN=N2)N)OC

Origin of Product

United States

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